BenchChemオンラインストアへようこそ!

4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

Physicochemical Differentiation Amine Basicity Permeability Optimization

4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride (CAS 2034460-57-4) is a heterocyclic building block combining a 1,2,4-oxadiazole core, a 4-pyridyl substituent at the 3-position, and a 4-fluoropyrrolidin-2-yl moiety at the 5-position, isolated as the dihydrochloride salt (C₁₁H₁₃Cl₂FN₄O; MW 307.15 g/mol). This scaffold integrates three privileged motifs — pyridine, oxadiazole, and 4-fluoropyrrolidine — each extensively exploited in medicinal chemistry for modulating target engagement and pharmacokinetic properties.

Molecular Formula C11H13Cl2FN4O
Molecular Weight 307.15
CAS No. 2034460-57-4
Cat. No. B2661841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
CAS2034460-57-4
Molecular FormulaC11H13Cl2FN4O
Molecular Weight307.15
Structural Identifiers
SMILESC1C(CNC1C2=NC(=NO2)C3=CC=NC=C3)F.Cl.Cl
InChIInChI=1S/C11H11FN4O.2ClH/c12-8-5-9(14-6-8)11-15-10(16-17-11)7-1-3-13-4-2-7;;/h1-4,8-9,14H,5-6H2;2*1H
InChIKeyJMBCVCGHKIMGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride (CAS 2034460-57-4): Core Structural Identity and Procurement Profile


4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride (CAS 2034460-57-4) is a heterocyclic building block combining a 1,2,4-oxadiazole core, a 4-pyridyl substituent at the 3-position, and a 4-fluoropyrrolidin-2-yl moiety at the 5-position, isolated as the dihydrochloride salt (C₁₁H₁₃Cl₂FN₄O; MW 307.15 g/mol) . This scaffold integrates three privileged motifs — pyridine, oxadiazole, and 4-fluoropyrrolidine — each extensively exploited in medicinal chemistry for modulating target engagement and pharmacokinetic properties . Vendors commonly supply this compound at ≥97% purity for early-stage research , though higher NLT 98% specifications are also available from ISO-certified sources . The compound is intended exclusively for non-human research and serves as a versatile intermediate for constructing focused compound libraries or as a key pharmacophoric element in hit-to-lead programs.

Why Generic Substitution of 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride Fails: Structural Nuances That Drive Selection


Within the family of pyridyl-oxadiazole-pyrrolidine building blocks, apparently minor constitutional or stereochemical variations — pyridyl regioisomerism (2- vs. 3- vs. 4-pyridyl), fluorination status of the pyrrolidine ring, and salt form (free base vs. hydrochloride vs. dihydrochloride) — can produce substantial shifts in physicochemical parameters such as basicity, solubility, and permeability . The 4-fluoropyrrolidine motif lowers the pyrrolidine nitrogen pKa by approximately 2.6 log units relative to unsubstituted pyrrolidine, moving the amine basicity closer to the physiologically optimal range for passive membrane penetration [1]. Consequently, interchanging the fluorinated dihydrochloride salt with a non-fluorinated free base, a regioisomeric pyridyl variant, or a different counterion form without experimental re-validation of solubility, permeability, and target-engagement profiles risks compromising assay reproducibility and lead-optimization trajectories. The quantitative evidence below delineates exactly where this specific compound differentiates from its closest analogs.

Product-Specific Quantitative Evidence Guide: Differentiating 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride from Its Closest Analogs


pKa Shift of the Pyrrolidine Nitrogen: 4-Fluoro vs. Unsubstituted Pyrrolidine

Fluorination at the 4-position of the pyrrolidine ring reduces the pKa of the pyrrolidine nitrogen conjugate acid by approximately 2.6 log units relative to unsubstituted pyrrolidine. The predicted pKa of 4-fluoropyrrolidine is 8.68 ± 0.40 , compared with the experimentally determined pKa of pyrrolidine of 11.27 [1]. This shift brings the protonation equilibrium closer to the physiological pH 7.4 range, where a lower fraction of the amine exists in the charged, membrane-impermeable state, thereby enhancing passive permeability .

Physicochemical Differentiation Amine Basicity Permeability Optimization

Regioisomeric Pyridine Attachment: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Congeners

The attachment position of the pyridine ring to the 1,2,4-oxadiazole core at the 3-position dictates the vector of the pyridyl nitrogen lone pair and its ability to participate in hydrogen-bond or metal-coordination interactions. The 4-pyridyl isomer (target compound, CAS 2034460-57-4) presents a para-oriented nitrogen whose lone pair projects linearly away from the oxadiazole, whereas the 2-pyridyl (CAS 2034422-64-3) and 3-pyridyl (CAS 2034395-65-6) isomers orient the nitrogen in orthogonal or meta geometries, respectively . Although no direct head-to-head biological comparison has been published for this specific scaffold, systematic SAR studies on closely related 1,2,4-oxadiazole series demonstrate that pyridyl regioisomerism frequently results in >10-fold differences in target binding affinity due to altered hydrogen-bond networks and steric complementarity [1].

Regioisomeric Differentiation Target Binding Geometry Synthetic Accessibility

Salt Form Advantage: Dihydrochloride vs. Free Base — Aqueous Solubility and Handling

The target compound is supplied as the dihydrochloride salt (C₁₁H₁₃Cl₂FN₄O, MW 307.15 g/mol) , which confers substantially higher aqueous solubility compared with the corresponding free base 5-(4-fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 2034460-56-3, C₁₁H₁₁FN₄O, MW 234.23 g/mol) . The free base lacks the two HCl equivalents and is reported at a typical purity of 95%, whereas the dihydrochloride is offered at ≥97–98% . For biochemical and cell-based assays conducted in aqueous buffers at physiologically relevant pH, the superior dissolution kinetics of the pre-formed dihydrochloride salt minimize the need for DMSO co-solvents and reduce precipitation artifacts that can confound IC₅₀ determinations.

Salt Selection Aqueous Solubility Assay Compatibility

Commercial Purity Benchmark: NLT 98% Specification and ISO-Certified Quality Systems

Among available commercial sources, the target compound is offered at a minimum purity of 97% (standard grade) and at NLT 98% with ISO-certified quality systems by at least one supplier . In contrast, the non-fluorinated analog (4-{5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride, CAS 1609388-48-8) is typically supplied at 95–97% purity , and the corresponding free base is commonly listed at 95% . The NLT 98% specification, combined with availability of batch-specific certificates of analysis (CoA) including NMR and HPLC traces, provides greater assurance of lot-to-lot consistency for quantitative pharmacology and SAR studies where impurities ≥2% can confound dose–response curves.

Purity Specification Quality Assurance Reproducibility

Fluorine-Enabled Metabolic Shielding: 4-Fluoropyrrolidine as a Blocking Strategy Against CYP-Mediated Oxidation

The 4-fluoropyrrolidine motif serves not only to modulate amine basicity but also to block metabolic oxidation at the pyrrolidine ring. Literature precedent demonstrates that fluorination at the 4-position of pyrrolidine reduces intrinsic microsomal clearance by obstructing cytochrome P450-mediated hydroxylation at the electronically and sterically analogous site, thus enhancing metabolic stability . Although direct microsomal stability data for the target compound have not been published, the class-level effect is well established: 4-fluoropyrrolidine-containing DPP-IV inhibitors, for instance, maintain high metabolic stability with no significant CYP2C9 inhibition [1]. The non-fluorinated pyrrolidine analog (CAS 1609388-48-8) lacks this metabolic shield and is therefore more susceptible to oxidative metabolism at the pyrrolidine ring, which can lead to shorter half-life and higher clearance in in vitro hepatocyte or microsomal assays .

Metabolic Stability CYP Inhibition Fluorine Blocking

Structural Confirmation and Batch Traceability: Availability of NMR, HPLC, and CoA Documentation

Suppliers of the target compound, such as Bidepharm and MolCore, provide batch-specific certificates of analysis (CoA) that include ¹H NMR, HPLC purity chromatograms, and, in some cases, mass spectrometry confirmation . This level of documentation ensures that the precise regioisomeric identity (4-pyridyl attachment) and the dihydrochloride salt stoichiometry are verified, distinguishing it from the 2-pyridyl and 3-pyridyl regioisomers that may co-elute or be mis-assigned without rigorous analytical confirmation. In contrast, several lower-cost suppliers of the non-fluorinated analog (CAS 1609388-48-8) or the free base (CAS 2034460-56-3) list purity without specifying the analytical methods or do not routinely supply CoA with each batch .

Analytical Characterization Certificate of Analysis Reproducibility

Best Research and Industrial Application Scenarios for 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride


GPBAR1 (TGR5) Agonist Lead Optimization Requiring Balanced Potency and Permeability

The 1,2,4-oxadiazole/pyrrolidine scaffold has been validated as a non-steroidal GPBAR1 agonist chemotype with high selectivity over FXR, LXRα/β, PXR, and PPARα/γ [1]. The 4-fluoropyrrolidine moiety of the target compound addresses a key limitation of unsubstituted pyrrolidine-based agonists: excessive amine basicity (pKa ~11.3) that impairs passive membrane permeability . Incorporating this fluorinated building block into a GPBAR1-focused library enables simultaneous optimization of receptor agonism (EC₅₀) and permeability (PAMPA or Caco-2 Papp), a dual challenge highlighted in the discovery of clinical-stage GPBAR1 ligands [1]. The dihydrochloride salt further facilitates aqueous solubility for cell-based cAMP reporter assays without DMSO-mediated cytotoxicity artifacts.

Kinase Hinge-Binder Fragment Library Design Exploiting 4-Pyridyl Geometry

The 4-pyridyl substituent of the target compound presents a nitrogen lone pair oriented coaxially with the pyridine–oxadiazole axis, an ideal geometry for engaging the kinase hinge region via a conserved hydrogen-bond donor–acceptor motif [1]. When used as a core fragment in a focused kinase library, this compound can be elaborated at the pyrrolidine nitrogen (via amidation, sulfonylation, or reductive amination) to explore vector diversity toward the solvent-exposed region and the selectivity pocket. The regioisomeric purity guaranteed by supplier CoA ensures that the 2-pyridyl or 3-pyridyl contaminants, which would misdirect the hinge-binding vector, are absent .

Antibacterial DNA Gyrase/Topoisomerase IV Inhibitor Development

Recent work has demonstrated that 1,2,4-oxadiazole/pyrrolidine hybrids can achieve mid-nanomolar IC₅₀ values against E. coli DNA gyrase (120–270 nM) and potent MIC values against S. aureus and E. coli [1]. The 4-fluoropyrrolidine unit in the target compound provides two differentiation advantages for this target class: (i) the electron-withdrawing fluorine enhances the electrophilic character of the oxadiazole ring, potentially strengthening π-stacking with active-site tyrosine residues; and (ii) the metabolic shield afforded by fluorine reduces the likelihood of rapid pyrrolidine ring oxidation, a common clearance pathway that limits the in vivo efficacy of non-fluorinated oxadiazole antibacterials . The dihydrochloride salt ensures solubility in the aqueous Mueller-Hinton broth used for MIC determination.

CNS Penetrant Probe Synthesis Leveraging Reduced Amine Basicity

For central nervous system (CNS) drug discovery programs, the pKa of basic amines is a critical determinant of brain penetration, with a general preference for pKa values below ~9 to minimize P-glycoprotein efflux and lysosomal trapping [1]. The predicted pKa of the 4-fluoropyrrolidine nitrogen (~8.7) falls within this favorable range, in contrast to unsubstituted pyrrolidine (pKa ~11.3), which is strongly disfavored for CNS exposure . The 4-pyridyl orientation may also reduce off-target binding to peripheral amine receptors that prefer 2- or 3-pyridyl geometries. This compound is therefore a strategically advantageous core for synthesizing CNS-penetrant probes targeting GPCRs, ion channels, or enzymes expressed in the brain.

Quote Request

Request a Quote for 4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.